Cas no 1356933-72-6 (Clindamycin-d3 Hydrochloride)

Clindamycin-d3 Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Clindamycin-d3 Hydrochloride
- (2S)-N-[2-chloro-1-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride
- J-006755
- 7(S)-Chloro-7-deoxylincomycin-d3
- 1356933-72-6
- (2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-(methyl-d3)-4-propyl-2- pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galactooctopyranoside Hydrochloride
-
- インチ: 1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10?,11-,12?,13+,14+,15-,16?,18+;/m0./s1/i3D3;
- InChIKey: AUODDLQVRAJAJM-QCGDUVFOSA-N
- ほほえんだ: ClC(C)C(C1[C@@H]([C@H]([C@@H]([C@H](O1)SC)O)O)O)NC([C@@H]1CC(CCC)CN1C([2H])([2H])[2H])=O.Cl
計算された属性
- せいみつぶんしりょう: 463.1753790 g/mol
- どういたいしつりょう: 463.1753790 g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 502
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 128
- ぶんしりょう: 464.5
じっけんとくせい
- ゆうかいてん: 148-150°C
Clindamycin-d3 Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0202585-10mg |
Clindamycin-d3 hydrochloride |
1356933-72-6 | 10mg |
$0.0 | 2022-04-27 | ||
TRC | C580002-25mg |
Clindamycin-d3 Hydrochloride |
1356933-72-6 | 25mg |
$ 2609.00 | 2023-09-08 | ||
A2B Chem LLC | AE64009-1mg |
Clindamycin-d3 Hydrochloride |
1356933-72-6 | ≥99% deuterated forms (d1-d3) | 1mg |
$242.00 | 2024-04-20 | |
ChemScence | CS-0202585-1mg |
Clindamycin-d3 hydrochloride |
1356933-72-6 | 1mg |
$0.0 | 2022-04-27 | ||
ChemScence | CS-0202585-25mg |
Clindamycin-d3 hydrochloride |
1356933-72-6 | 25mg |
$0.0 | 2022-04-27 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-217929-500 µg |
Clindamycin-d3 Hydrochloride, |
1356933-72-6 | 500µg |
¥3,685.00 | 2023-07-10 | ||
TRC | C580002-1mg |
Clindamycin-d3 Hydrochloride |
1356933-72-6 | 1mg |
$ 251.00 | 2023-09-08 | ||
TRC | C580002-10mg |
Clindamycin-d3 Hydrochloride |
1356933-72-6 | 10mg |
$ 1500.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-217929-500µg |
Clindamycin-d3 Hydrochloride, |
1356933-72-6 | 500µg |
¥3685.00 | 2023-09-05 | ||
1PlusChem | 1P009YND-1mg |
Clindamycin-d3 Hydrochloride |
1356933-72-6 | ≥99% deuterated forms (d1-d3) | 1mg |
$328.00 | 2023-12-22 |
Clindamycin-d3 Hydrochloride 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Clindamycin-d3 Hydrochlorideに関する追加情報
Comprehensive Overview of Clindamycin-d3 Hydrochloride (CAS No. 1356933-72-6): Applications, Mechanism, and Research Insights
Clindamycin-d3 Hydrochloride (CAS No. 1356933-72-6) is a deuterium-labeled analog of the widely used antibiotic clindamycin hydrochloride. This stable isotope-labeled compound has gained significant attention in pharmaceutical research, particularly in drug metabolism studies, pharmacokinetic analyses, and quantitative mass spectrometry applications. The incorporation of three deuterium atoms (d3) enhances its utility as an internal standard, minimizing interference in analytical assays while maintaining nearly identical chemical properties to the non-labeled parent molecule.
The growing demand for deuterated pharmaceuticals like Clindamycin-d3 Hydrochloride reflects broader trends in precision medicine and analytical chemistry. Researchers frequently search for "deuterated drug advantages" or "isotope-labeled internal standards," highlighting the importance of compounds such as this in modern drug development. Its application extends to LC-MS/MS methods, where it improves the accuracy of clindamycin quantification in biological matrices—a critical factor in therapeutic drug monitoring and clinical research.
From a chemical perspective, Clindamycin-d3 Hydrochloride shares the core structure of clindamycin, featuring a lincosamide skeleton with selective deuterium substitution. The CAS registry (1356933-72-6) specifically identifies this isotopologue, distinguishing it from other variants. Pharmaceutical scientists often investigate "clindamycin metabolism pathways" or "deuterium isotope effects," areas where this compound serves as an invaluable tool. Unlike the non-deuterated form, the d3 modification reduces metabolic cleavage rates in certain positions, providing insights into enzymatic degradation patterns.
Recent advancements in antibiotic resistance research have further elevated interest in Clindamycin-d3 Hydrochloride. As questions about "antibiotic pharmacokinetics optimization" or "bacterial susceptibility testing" dominate scientific discourse, this compound enables precise measurements of drug concentrations in infection models. Its stability under physiological conditions makes it ideal for studying tissue penetration—a hot topic in "antibiotic distribution analysis"—particularly for anaerobic infections where clindamycin remains a first-line therapy.
The synthesis of Clindamycin-d3 Hydrochloride involves sophisticated deuterium incorporation techniques, often searched alongside terms like "isotopic labeling methods." Manufacturers must ensure high isotopic purity (>98%) to avoid analytical inaccuracies, a requirement underscored by regulatory guidelines for bioanalytical method validation. This aligns with industry demands for "GMP-certified reference standards," another trending search phrase in pharmaceutical quality control circles.
In translational research, Clindamycin-d3 Hydrochloride addresses key challenges in "personalized antibiotic dosing"—a subject gaining traction due to variability in patient responses. By serving as a calibration standard in therapeutic drug monitoring assays, it helps establish correlations between drug levels and clinical outcomes. This application resonates with searches for "precision dosing biomarkers" or "antibiotic exposure-response relationships," reflecting the compound's role in modern antimicrobial stewardship programs.
Quality attributes of Clindamycin-d3 Hydrochloride (CAS 1356933-72-6) are frequently benchmarked against pharmacopeial standards, connecting to queries about "USP reference materials" or "analytical grade deuterated compounds." The hydrochloride salt form ensures solubility for in vitro studies, while the deuterium label position (typically at metabolically stable sites) preserves the molecule's biological relevance—a design principle often explored in "deuterated drug design strategies" literature.
Emerging applications in microbiome research have uncovered new utilities for Clindamycin-d3 Hydrochloride. Scientists investigating "gut microbiota-drug interactions" utilize it to track antibiotic distribution in intestinal ecosystems without signal interference from endogenous compounds. This niche aligns with booming interest in "antibiotic impact on microbiome" studies, where precise quantification methods are paramount.
Storage and handling protocols for Clindamycin-d3 Hydrochloride mirror those of its non-deuterated counterpart, though with additional considerations for isotopic stability. Researchers often seek "stable isotope storage conditions" or "deuterated compound stability," emphasizing the need for proper desiccation and protection from light—factors critical to maintaining the integrity of this analytical reference material.
The future trajectory of Clindamycin-d3 Hydrochloride (CAS 1356933-72-6) appears closely tied to advancements in high-resolution mass spectrometry and "multi-omics integration." As these technologies permeate clinical laboratories, the demand for rigorously characterized isotopic standards like this will continue rising—solidifying its position as a cornerstone reagent in next-generation pharmaceutical analysis and translational medicine research initiatives.
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